N-GlcNAc-Biotin
Overview
Description
N-acetyl-d-glucosamine (GlcNAc) is a crucial amino-monosaccharide with significant potential for biotechnological applications. It is traditionally produced through the chemical hydrolysis of chitin, which presents several drawbacks, including acidic wastes, low yields, and high costs. Recent studies have focused on enzymatic production as an environmentally friendly alternative, demonstrating over 90% yield of GlcNAc from colloidal α-chitin using enzyme cocktails extracted from various bacteria, such as Aeromonas caviae CHZ306 and Acinetobacter parvus HANDI 309, indicating a promising approach for sustainable production (Cardozo et al., 2019); (Kim et al., 2017).
Synthesis Analysis
The synthesis of N-GlcNAc-biotin involves the conjugation of biotin to N-acetyl-d-glucosamine (GlcNAc) through various biochemical processes. A notable method includes the synthesis of a glycopolymer using GlcNAc as the target carbohydrate, followed by biotin-avidin complexation, indicating a strategic approach to creating glycoclusters for enhanced biochemical interactions (Kumari et al., 2016).
Molecular Structure Analysis
The molecular structure of N-GlcNAc-biotin complexes, particularly those involving avidin-biotin-GlcNAc conjugates (ABG complexes), has been studied using techniques like dynamic light scattering (DLS) and fluorometric assays. These studies reveal high binding affinities and the importance of the glycocluster effect, enhancing the molecular interaction capabilities of the synthesized compounds (Kumari et al., 2016).
Chemical Reactions and Properties
The enzymatic reactions involved in the production of GlcNAc from chitin demonstrate high specificity and efficiency, with enzymes such as chitinases and β-N-acetylglucosaminidases playing a crucial role. These reactions not only highlight the potential for high-yield production of GlcNAc but also underscore the selectivity of enzymes towards specific substrates, leading to significant implications for industrial applications (Lv et al., 2017).
Physical Properties Analysis
The physical properties of N-GlcNAc and its derivatives, such as solubility, crystallinity, and viscosity, are critical for their application in various fields. Studies indicate that the use of specific substrates, like colloidal α-chitin, can significantly improve yields of GlcNAc, attributed to decreased crystallinity and viscosity, which enhances enzyme accessibility (Cardozo et al., 2019).
Chemical Properties Analysis
The chemical properties of N-GlcNAc-biotin, including reactivity and stability, are influenced by its molecular structure and the nature of its chemical bonds. The biotin-avidin complexation process, for example, showcases the strong non-covalent interactions that can be leveraged for developing robust bio-probes and other biochemical applications (Kumari et al., 2016).
Scientific Research Applications
N-Acetylglucosamine: Production and Applications
N-Acetylglucosamine (GlcNAc) serves as a fundamental monosaccharide in various biological contexts, forming the core of chitin, a major biopolymer second only to cellulose in abundance. It also contributes to hyaluronic acid and keratin sulfate, crucial for cell surface integrity. The industrial production of GlcNAc, leveraging substrates ranging from chitin to glucose via chemical, enzymatic, and biotransformation methods, has seen significant innovation. Beyond its traditional role, GlcNAc's utility in fields like biomedicine, agriculture, and environmental management underlines its versatility and growing importance as a functional material Jeen-Kuan Chen, Chia-Rui Shen, Chao-Lin Liu, 2010.
Chemical Reporters for O-GlcNAc Modification
A novel approach utilizing an alkynyl-modified GlcNAc analog, GlcNAlk, has enabled the fluorescent detection and identification of O-GlcNAc-modified proteins, crucial for understanding the modulation of biological processes by this glycosylation. This methodology provides a more accurate reporter for metabolic studies, highlighting the role of GlcNAc in the ubiquitin ligase NEDD4-1 glycosylation, a discovery with potential implications for the regulatory mechanisms involving protein modification Balyn W. Zaro, Yu-Ying Yang, H. Hang, M. Pratt, 2011.
Microbial Valorization of Chitin for GlcNAc Production
The microbial biotransformation of chitin-rich waste into GlcNAc underscores the environmental and economic benefits of leveraging biological systems for chitinous waste management. This process not only contributes to the sustainable production of valuable biomolecules like GlcNAc but also offers a green alternative to chemical extraction methods, potentially reducing toxic waste and improving yield and cost-efficiency S. Halder, K. C. Mondal, 2018.
Safety And Hazards
Future Directions
O-GlcNAcylation is a posttranslational modification discovered in the 1980s, while quickly gaining attention due to its sensitivity to nutrients and stress and its potential to interfere with other protein modifications, especially phosphorylation at Ser/Thr residues . This strategy develops a simple glycoengineered yeast expression system to produce N-GlcNAc modified proteins, which could be further extended to different N-glycan structures . This system would provide a prospective platform for mass production of increasing novel glycoprotein drugs .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXTBPGXKXZDJ-NWGRMCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659806 | |
Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-GlcNAc-Biotin | |
CAS RN |
1272755-69-7 | |
Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.